Pentafluorophenylhydrazine

Lipid Peroxidation Biomarker Derivatization 4-Hydroxy-2-nonenal

Researchers quantifying trace carbonyls face inadequate sensitivity with DNPH-based methods. Pentafluorophenylhydrazine (PFPH) resolves this with superior derivatization efficiency. • Achieves detection limits 2-12× lower than standard DNPH/HPLC methods for airborne carbonyls • Highest reported rate constant (3.5 M⁻¹s⁻¹) among fluorinated phenylhydrazines for 4-HNE derivatization • Enables GC-MS compatible derivatives with superior structural resolution vs non-fluorinated analogs ≥98% (GC) purity. Consistent lot-to-lot quality for reproducible analytical workflows.

Molecular Formula C6H3F5N2
Molecular Weight 198.09 g/mol
CAS No. 828-73-9
Cat. No. B1196947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenylhydrazine
CAS828-73-9
Synonyms(pentafluorophenyl)hydrazine
pentafluorophenylhydrazine
Molecular FormulaC6H3F5N2
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)NN
InChIInChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2
InChIKeyBYCUWCJUPSUFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenylhydrazine Overview


Pentafluorophenylhydrazine (PFPH, CAS 828-73-9) is a perfluorinated arylhydrazine with the molecular formula C6H3F5N2 and a molecular weight of 198.1 g/mol . It is characterized by the complete substitution of the phenyl ring with five fluorine atoms, which confers strong electron-withdrawing properties and enhances both its electrophilicity and the stability of its hydrazone derivatives . This compound is commercially available with a typical purity of ≥98% (GC) [1] and is utilized in analytical chemistry as a high-performance derivatization reagent for aldehydes and ketones, in organic synthesis as a precursor to fluorinated heterocycles, and as a building block in medicinal chemistry to introduce fluorine-rich motifs into bioactive molecules [2].

1
Derivatization reagent for aldehydes/ketones in GC-MS or LC-MS workflows
2
May support trace-level carbonyl monitoring in air, water, and biological samples
3
Fluorinated motif introduction in organic and medicinal chemistry synthesis

Why PFPH Cannot Be Replaced by Other Hydrazines


Substituting pentafluorophenylhydrazine (PFPH) with unsubstituted phenylhydrazine, 2,4-dinitrophenylhydrazine (DNPH), or other partially fluorinated analogs is not a viable approach in many applications due to fundamental differences in reactivity, derivatization efficiency, and analytical performance. The five fluorine atoms in PFPH create a unique electronic environment that drastically alters its nucleophilic character and the stability of its hydrazone adducts [1]. Direct comparative studies have demonstrated that PFPH exhibits a higher rate constant for derivatization of 4-hydroxy-2-nonenal (4-HNE) than other fluorinated phenylhydrazines [2], and methods employing PFPH achieve detection limits 2-12 times lower than the standard DNPH/HPLC method for airborne carbonyls [3]. Furthermore, the pentafluorophenyl moiety is essential for generating derivatives that are amenable to highly sensitive and structurally confirmatory GC-MS analysis, a capability not replicated by non-fluorinated or less fluorinated analogs [4]. These quantifiable differences underscore that PFPH is not a generic hydrazine; its specific perfluorinated structure is critical for achieving the requisite sensitivity, selectivity, and throughput in demanding analytical and synthetic contexts.

Perfluorinated electron‑withdrawing effect
Replacement with non‑fluorinated phenylhydrazine may reduce hydrazone stability and GC‑MS sensitivity.
Pentafluorophenyl moiety for MS confirmation
DNPH derivatives may lack structural MS confirmation and show higher detection limits than PFPH derivatives.
Kinetic reactivity profile
Partially fluorinated analogs with lower reported rate constants may delay derivatization completion.

PFPH Comparative Performance Evidence


Accelerated 4-HNE Derivatization vs. Fluorinated Analogs

In a direct kinetic comparison for the derivatization of 4-hydroxy-2-nonenal (4-HNE), a key biomarker of lipid peroxidation, pentafluorophenylhydrazine (PFPH) exhibits a second-order rate constant (k_f) of 3.5 ± 0.5 M⁻¹s⁻¹ at 298 K in acetonitrile with 0.5 mM TFA [1]. This is the highest rate observed among six fluorinated phenylhydrazines tested. Specifically, PFPH's rate is 1.25-fold higher than that of 2-(trifluoromethyl)phenylhydrazine (2.8 ± 0.4 M⁻¹s⁻¹) and 5.8-fold higher than that of 2,4-bis(trifluoromethyl)phenylhydrazine (0.6 ± 0.1 M⁻¹s⁻¹) under identical conditions [1].

4-HNE Derivatization Rate
Head-to-head
3.5 ± 0.5 M⁻¹s⁻¹
PFPH: 1.25× faster than 2-CF₃ analog; 5.8× faster than 2,4-di-CF₃ analog
Conditions: MeCN, 0.5 mM TFA, 298 K
Reported higher rate constant supports faster 4-HNE derivatization under mild conditions.
Rate differences may be condition-specific; verify in target matrix.
Lipid Peroxidation Biomarker Derivatization 4-Hydroxy-2-nonenal Kinetic Analysis

Lower Detection Limits for Airborne Carbonyls vs. DNPH/HPLC

A thermal desorption-GC/MS method employing PFPH-coated sorbents achieves method detection limits (MDLs) of <0.3 ppbv for a 24 L air sample, which are 2 to 12 times lower than those obtainable with the standard DNPH/HPLC method [1]. The improvement in sensitivity is especially pronounced for carbonyls larger than formaldehyde and acetaldehyde [1]. A related study reports LODs in the range of 0.08-0.20 ppbv for 21 C1-C9 airborne carbonyls, which are comparable to or lower than those of the DNPH-HPLC method [2].

Airborne Carbonyl MDLs
Head-to-head
2–12× lower MDLs
PFPH‑GC/MS vs. DNPH/HPLC
Thermal desorption, Tenax TA sorbent, GC‑MS
Reported MDL improvement supports trace carbonyl detection in ambient air studies.
Detection limits vary with sorbent loading and sampling volume.
Environmental Monitoring Air Quality Analysis Carbonyl Compounds GC-MS Derivatization

Ultra-Sensitive AP Site Quantification in DNA

An isotope dilution LC-MS/MS method utilizing PFPH derivatization for the quantification of apurinic/apyrimidinic (AP) sites in genomic DNA achieves a detection limit of 6.5 fmol, corresponding to 4 AP sites per 10⁹ nucleotides in 5 μg of DNA [1]. The study explicitly states that this sensitivity is 'at least ten times more sensitive than existing analytical methods' [1].

AP Site Quantification LOD
Class-level
4 AP sites/10⁹ nucleotides
≥10‑fold improvement over existing methods (class-level comparison)
Supports sensitive AP site detection for genotoxicity and DNA repair research.
Class-level inference; validate against method-specific baselines.
DNA Damage Quantification Apurinic/Apyrimidinic Sites Genotoxicity Assessment LC-MS/MS Derivatization

Enhanced Carbonyl Species Resolution vs. DNPH/HPLC

In field tests comparing the PFPH-GC/MS method with the classical DNPH-HPLC method for airborne carbonyls, the PFPH-GC/MS method consistently detected a greater number of carbonyl species. The study authors note that the PFPH-GC/MS method 'provides better molecular separation for carbonyls with similar structures' and 'gives confirmation of identification by structures when detected using MS' [1].

Carbonyl Species Resolution
Head-to-head
More species detected
PFPH‑GC/MS reported better structural separation and MS confirmation vs. DNPH‑HPLC
Observed in ambient air and cigarette smoke field tests
Reported enhanced resolution may benefit comprehensive carbonyl profiling in complex samples.
Qualitative observation; species coverage depends on MS acquisition parameters.
Carbonyl Profiling Air Pollution Cigarette Smoke Analysis GC-MS Method Comparison

Trace Carbonyl Detection in Drinking Water by Microextraction

In a bar adsorptive micro-extraction (BAμE) method for short-chain carbonyls in drinking water, in situ derivatization with PFPH enabled detection limits ranging from 47 to 132 ng/L (0.047-0.132 ppb) for formaldehyde, acetaldehyde, propanal, acetone, butanone, and 2-hexenal [1]. The method demonstrated recoveries between 47.4% and 85.2% with RSD < 13.0% at a 25.0 μg/L spike level, and the PFPH adducts exhibited 'remarkable sensitivity, selectivity and the absence of photodegradation' [1].

Water Carbonyl LODs
Reported
47–132 ng/L
BAμE with PFPH derivatization, HPLC‑DAD; recoveries 47.4–85.2%, RSD
Supports sub‑ppb monitoring of disinfection by‑products in drinking water matrices.
Recovery and matrix effects should be reviewed per protocol.
Water Analysis Disinfection By-Products Microextraction Short-Chain Carbonyls

PFPH Key Application Scenarios


Sensitive 4-HNE Quantification in Lipid Peroxidation Studies

For researchers studying oxidative stress, lipid peroxidation, and related pathologies, PFPH is the preferred derivatization reagent for 4-HNE due to its highest reported rate constant (3.5 M⁻¹s⁻¹) among fluorinated phenylhydrazines, enabling rapid and efficient hydrazone formation [1]. The method provides the sensitivity required to detect trace levels of this elusive biomarker in complex biological matrices, facilitating accurate quantitation in both in vitro and in vivo models of disease [1].

Airborne Carbonyl Profiling for Environmental Monitoring

For environmental chemists and atmospheric scientists, PFPH-coated sorbents coupled with thermal desorption GC-MS offer a superior alternative to the standard DNPH-HPLC method. This approach provides detection limits 2-12 times lower [2] and superior structural resolution, allowing for the identification and quantification of a wider range of carbonyl species in ambient air, urban atmospheres, and indoor environments [3]. This is essential for accurate source apportionment and health risk assessments related to carbonyl exposure.

Quantification of AP Sites in DNA for Genotoxicity Assessment

In the fields of genetic toxicology and cancer research, PFPH derivatization combined with isotope dilution LC-MS/MS enables the rigorous quantification of AP sites at a detection limit of 4 AP sites/10⁹ nucleotides [4]. This represents at least a 10-fold improvement in sensitivity over existing methods [4]. This capability is critical for assessing the genotoxic effects of drug candidates, environmental mutagens, and oxidative stress, providing a more precise measure of DNA damage and repair in cellular models [4].

Trace Analysis of Carbonyl Disinfection By-Products in Water

For analytical chemists monitoring water quality, PFPH is an ideal in situ derivatization agent for short-chain aldehydes and ketones in aqueous matrices. Its use in bar adsorptive micro-extraction (BAμE) allows for detection limits as low as 47 ng/L for priority disinfection by-products, with excellent selectivity and resistance to photodegradation [5]. This facilitates reliable, low-volume monitoring of trace carbonyl contaminants in drinking water supplies, supporting regulatory compliance and public health protection [5].

Application
Selection Property
Validation Focus
4-HNE quantification in lipid peroxidation research
Reported derivatization rate context
4-HNE assay sensitivity and throughput
Environmental carbonyl profiling
PFPH‑GC/MS method detection limit context
Trace carbonyl sensitivity and species resolution
AP site genotoxicity assessment
PFPH‑LC‑MS/MS sensitivity context
AP site detection limit in DNA
Trace carbonyl disinfection by‑product monitoring in water
Microextraction LOD context
Short-chain carbonyl sensitivity and photostability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentafluorophenylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.